UDP-rhamnose

Description

Udp-beta-L-rhamnose has been reported in Arabidopsis thaliana with data available.

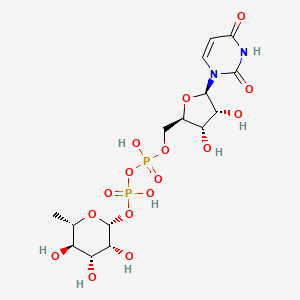

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O16P2/c1-5-8(19)10(21)12(23)14(30-5)32-35(27,28)33-34(25,26)29-4-6-9(20)11(22)13(31-6)17-3-2-7(18)16-15(17)24/h2-3,5-6,8-14,19-23H,4H2,1H3,(H,25,26)(H,27,28)(H,16,18,24)/t5-,6+,8-,9+,10+,11+,12+,13+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDCJEIZVLVWNC-SLBWPEPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317843 | |

| Record name | UDP-rhamnose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | UDP-L-rhamnose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012305 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1955-26-6 | |

| Record name | UDP-rhamnose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1955-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | UDP-rhamnose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001955266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UDP-rhamnose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UDP-L-rhamnose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012305 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Central Role of dTDP-L-Rhamnose in Bacterial Cell Wall Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-rhamnose is a ubiquitous and critical component of the cell wall in a wide array of bacteria, contributing to structural integrity, virulence, and resistance to environmental stresses. Its absence in mammals makes the biosynthetic pathway of its activated form an attractive target for novel antibacterial agents. This technical guide provides an in-depth exploration of the synthesis and incorporation of rhamnose into the bacterial cell wall, with a primary focus on the key activated sugar nucleotide, deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose). While uridine diphosphate-rhamnose (UDP-rhamnose) serves as the primary rhamnose donor in plants and fungi, this guide will demonstrate that in the bacterial kingdom, the dTDP-L-rhamnose pathway is overwhelmingly predominant for cell wall biosynthesis. We will detail the enzymatic steps of this pathway, present kinetic data for the involved enzymes, and provide an overview of key experimental protocols for the study of these processes.

Introduction: The Significance of Rhamnose in the Bacterial Cell Wall

Rhamnose, a 6-deoxy-L-mannose, is a key constituent of various polysaccharides and glycoconjugates in both Gram-positive and Gram-negative bacteria.[1][2] In Gram-negative bacteria, L-rhamnose is a common component of the O-antigen of lipopolysaccharides (LPS), which is crucial for outer membrane stability and interaction with the host immune system.[3] For many Gram-positive bacteria, such as those from the genera Streptococcus, Enterococcus, and Lactococcus, rhamnose is a major component of cell wall polysaccharides (CWPS).[2][4] These rhamnose-rich CWPS can constitute up to half of the cell wall mass and are considered functional analogues of wall teichoic acids (WTA).[2] The disruption of rhamnose biosynthesis has been shown to be detrimental to bacterial viability and virulence, making the enzymes in this pathway promising targets for new antimicrobial drugs.[2][3]

The Predominant Donor: dTDP-L-Rhamnose Biosynthesis

The incorporation of L-rhamnose into bacterial cell wall structures requires its activation as a nucleotide sugar. In bacteria, the primary donor of L-rhamnose is deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose).[1][2] The biosynthesis of dTDP-L-rhamnose from glucose-1-phosphate and dTTP is a four-step enzymatic pathway catalyzed by the RmlA, RmlB, RmlC, and RmlD proteins.[5] The genes encoding these enzymes are often found in a conserved rmlABCD operon.[2]

The Rml Enzymatic Cascade

The synthesis of dTDP-L-rhamnose proceeds as follows:

-

RmlA (Glucose-1-phosphate thymidylyltransferase): This enzyme catalyzes the first committed step, the transfer of a thymidylyl group from dTTP to glucose-1-phosphate, forming dTDP-D-glucose and pyrophosphate.[6] This reaction is typically dependent on the presence of a divalent cation, such as Mg²⁺.[7]

-

RmlB (dTDP-D-glucose 4,6-dehydratase): RmlB then converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. This reaction involves the oxidation of the C4'-hydroxyl group, followed by the elimination of a water molecule from C5' and C6'.[8][9]

-

RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): This enzyme catalyzes a double epimerization at the C3' and C5' positions of the glucose moiety, converting dTDP-4-keto-6-deoxy-D-glucose into dTDP-4-keto-L-rhamnose.[10]

-

RmlD (dTDP-4-keto-L-rhamnose reductase): The final step is the NADPH-dependent reduction of the C4'-keto group of dTDP-4-keto-L-rhamnose to a hydroxyl group, yielding the final product, dTDP-L-rhamnose.[11]

The Role of this compound in Bacteria: A Clarification

While the user's query specifically mentions this compound, extensive research indicates that its role in native bacterial cell wall synthesis is minimal to non-existent. The biosynthesis of UDP-L-rhamnose from UDP-glucose is the primary pathway in plants and fungi.[12][13] Some studies have noted the presence of a "udp pathway" for L-rhamnose in a minority of prokaryotes; however, there is no direct evidence to suggest this pathway is utilized for the construction of their cell walls.[14] It is plausible that in these few prokaryotic instances, this compound serves other metabolic functions.

Notably, research in metabolic engineering has successfully introduced a this compound synthesis pathway into Escherichia coli for the production of flavonoids, but this is an artificial system and does not reflect the native cell wall biosynthesis of E. coli or other bacteria.[15] Therefore, for the purpose of understanding bacterial cell wall synthesis, the focus remains on the dTDP-L-rhamnose pathway.

Incorporation of Rhamnose into the Cell Wall

Once synthesized, dTDP-L-rhamnose serves as the donor substrate for rhamnosyltransferases, which are enzymes that catalyze the transfer of the rhamnosyl moiety to an acceptor molecule, typically a growing polysaccharide chain anchored to a lipid carrier in the cell membrane.[16]

-

In Gram-Negative Bacteria: Rhamnosyltransferases are involved in the assembly of the O-antigen repeating units of LPS. These units are synthesized on an undecaprenyl phosphate lipid carrier on the cytoplasmic side of the inner membrane before being flipped to the periplasmic side for polymerization and ligation to the lipid A-core oligosaccharide.[16]

-

In Gram-Positive Bacteria: The biosynthesis of rhamnose-rich CWPS is also initiated on a lipid carrier. For instance, in Lactococcus lactis, the synthesis of the rhamnan backbone is initiated by the transfer of GlcNAc-phosphate to the undecaprenyl phosphate carrier, followed by the sequential addition of rhamnose residues by specific rhamnosyltransferases.[15]

Quantitative Data: Enzyme Kinetics

The kinetic parameters of the Rml enzymes have been characterized in several bacterial species. Understanding these parameters is crucial for designing enzyme inhibitors. Below is a summary of available kinetic data.

| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) or V_max | Reference |

| RmlA | Escherichia coli (strain K12) | dTTP | 20.5 | 194 µmol/min/mg (V_max) | [17] |

| Glucose-1-phosphate | 34 | [17] | |||

| Saccharothrix syringae | dTTP | 49.56 | 5.39 | [18] | |

| Glucose-1-phosphate | 117.30 | 3.46 | [18] | ||

| RmlB | Escherichia coli B | dTDP-D-glucose | 427 | 0.93 µmol/min/µg (V_max) | [19] |

| dTDP-3-deoxyglucose | 200 | 130 µmol/h/mg (V_max) | [20] | ||

| dTDP-3-azido-3-deoxyglucose | 300 | 90 µmol/h/mg (V_max) | [20] | ||

| Saccharothrix syringae | dTDP-D-glucose | 98.60 | 11.2 | [18] | |

| RmlC | Salmonella enterica serovar Typhimurium LT2 | dTDP-4-keto-6-deoxy-D-glucose | 710 | 39 | [21] |

| RmlD | Arabidopsis thaliana (plant, for comparison) | dTDP-4-keto-6-deoxy-glucose | 16.9 | - | [22] |

| NADPH | 90 | - | [22] |

Note: Kinetic data for RmlC and RmlD from bacteria are less consistently reported in a standardized format in the readily available literature.

Experimental Protocols

A variety of biochemical and analytical techniques are employed to study the biosynthesis and incorporation of rhamnose in bacterial cell walls.

Enzyme Assays

RmlA (Glucose-1-phosphate thymidylyltransferase) Assay (Colorimetric): This assay measures the production of pyrophosphate (PPi), which is subsequently hydrolyzed to inorganic phosphate (Pi) by an inorganic pyrophosphatase. The released Pi is then quantified using a malachite green-based colorimetric reagent.[7][12]

-

Reaction Mixture:

-

50 mM Tris-HCl, pH 7.5

-

1 mM DTT

-

5 mM MgCl₂

-

0.2 mM dTTP

-

1 mM Glucose-1-phosphate

-

0.04 units of inorganic pyrophosphatase

-

Purified RmlA enzyme

-

-

Procedure:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of malachite green reagent.

-

Incubate for 5-10 minutes at 37°C to allow for color development.

-

Measure the absorbance at approximately 630 nm.

-

Quantify the amount of Pi released using a standard curve prepared with a known concentration of phosphate.[7][12]

-

RmlB (dTDP-D-glucose 4,6-dehydratase) Assay (Radiochemical): This assay follows the conversion of a radiolabeled substrate to its product, which are then separated by thin-layer chromatography (TLC).[1]

-

Reaction Mixture:

-

Buffer (e.g., HEPES) at optimal pH

-

Radiolabeled dTDP-D-glucose (e.g., with ¹⁴C or ³H)

-

Purified RmlB enzyme

-

-

Procedure:

-

Incubate the reaction mixture at the optimal temperature.

-

At various time points, quench a sample of the reaction (e.g., by boiling or adding acid).

-

Spot the quenched samples onto a TLC plate.

-

Develop the TLC plate in an appropriate solvent system to separate the substrate (dTDP-D-glucose) from the product (dTDP-4-keto-6-deoxy-D-glucose).

-

Visualize and quantify the radiolabeled spots using autoradiography or a phosphorimager.[1]

-

Coupled Assay for RmlC and RmlD: The activities of RmlC and RmlD are often measured in a coupled spectrophotometric assay that monitors the consumption of NADPH by RmlD.[21]

-

Reaction Mixture:

-

Potassium phosphate buffer, pH 7.0

-

9 mM MgCl₂

-

0.18 mM dTDP-4-keto-6-deoxy-D-glucose (substrate for RmlC)

-

0.072 mM NADPH

-

Purified RmlC and RmlD enzymes

-

-

Procedure:

-

Initiate the reaction by adding one of the enzymes.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

-

The rate of NADPH consumption is proportional to the rate of the coupled reaction. To measure the activity of RmlC specifically, RmlD is added in excess, and vice versa.[21]

-

Analysis of Nucleotide Sugars

Extraction from Bacterial Cells:

-

Rapidly harvest bacterial cells from culture by centrifugation at a low temperature.

-

Quench metabolism immediately, for example, by resuspending the cell pellet in a cold extraction solvent such as a mixture of methanol, acetonitrile, and water, or by using cold acidic extraction.[23]

-

Lyse the cells (e.g., by boiling or sonication).

-

Centrifuge to remove cell debris.

-

The supernatant containing the nucleotide sugars can be freeze-dried and resuspended in an appropriate solvent for analysis.[23]

HPLC-MS Analysis: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for the separation and quantification of nucleotide sugars.[24]

-

Chromatography: Hydrophilic interaction liquid chromatography (HILIC) is often used for the separation of these polar compounds.[24]

-

Detection: Mass spectrometry provides high sensitivity and specificity for the detection and quantification of the target nucleotide sugars.

Analysis of Rhamnose in Cell Wall Polysaccharides

Monosaccharide Composition Analysis by GC-MS: This method determines the monosaccharide composition of a polysaccharide.

-

Hydrolysis: The purified polysaccharide is hydrolyzed to its constituent monosaccharides, typically using an acid such as trifluoroacetic acid (TFA).

-

Reduction and Acetylation: The resulting monosaccharides are reduced to their corresponding alditols (e.g., with sodium borohydride) and then acetylated (e.g., with acetic anhydride) to form volatile alditol acetates.

-

GC-MS Analysis: The alditol acetates are separated by gas chromatography and identified by their characteristic mass spectra.

Glycosidic Linkage Analysis by Methylation Analysis: This technique is used to determine how the monosaccharides are linked together.

-

Permethylation: The free hydroxyl groups of the polysaccharide are methylated.

-

Hydrolysis: The permethylated polysaccharide is hydrolyzed.

-

Reduction and Acetylation: The partially methylated monosaccharides are reduced and acetylated to form partially methylated alditol acetates (PMAAs).

-

GC-MS Analysis: The PMAAs are analyzed by GC-MS. The fragmentation pattern in the mass spectrum reveals the positions of the glycosidic linkages.

Conclusion

The biosynthesis of dTDP-L-rhamnose via the RmlA-D pathway is a central and highly conserved process in bacteria, providing the essential precursor for the incorporation of rhamnose into critical cell wall components like lipopolysaccharides and cell wall polysaccharides. The enzymes of this pathway represent validated targets for the development of novel antibacterial therapeutics. In contrast, the this compound pathway, while central to eukaryotes, does not play a significant role in native bacterial cell wall synthesis. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this important area of bacterial glycobiology.

References

- 1. bif.wiscweb.wisc.edu [bif.wiscweb.wisc.edu]

- 2. Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Glucose-1-phosphate thymidylyltransferase - Wikipedia [en.wikipedia.org]

- 7. Mycobacterium tuberculosis Thymidylyltransferase RmlA Is Negatively Regulated by Ser/Thr Protein Kinase PknB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. DTDP-glucose 4,6-dehydratase - Proteopedia, life in 3D [proteopedia.org]

- 10. Two RmlC homologs catalyze dTDP-4-keto-6-deoxy-d-glucose epimerization in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. wellcomeopenresearch.org [wellcomeopenresearch.org]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | The Synthesis and Origin of the Pectic Polysaccharide Rhamnogalacturonan II – Insights from Nucleotide Sugar Formation and Diversity [frontiersin.org]

- 14. biorxiv.org [biorxiv.org]

- 15. Molecular mechanisms underlying the structural diversity of rhamnose-rich cell wall polysaccharides in lactococci - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Preference of Bacterial Rhamnosyltransferases for 6-Deoxysugars Reveals a Strategy To Deplete O-Antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. uniprot.org [uniprot.org]

- 18. Frontiers | Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. Substrate specificity of native dTDP-D-glucose-4,6-dehydratase: chemo-enzymatic syntheses of artificial and naturally occurring deoxy sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. A Bifunctional 3,5-Epimerase/4-Keto Reductase for Nucleotide-Rhamnose Synthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Mycobacterium tuberculosis Thymidylyltransferase RmlA Is Negatively Regulated by Ser/Thr Protein Kinase PknB [frontiersin.org]

- 24. Kinetic and structural analysis of alpha-D-Glucose-1-phosphate cytidylyltransferase from Salmonella typhi - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the UDP-Rhamnose Biosynthesis Pathway in Pathogenic Fungi: A Novel Target for Antifungal Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. The UDP-rhamnose biosynthesis pathway, crucial for the production of rhamnose-containing glycans in many pathogenic fungi, represents a compelling and largely unexploited target for novel antifungal therapies. These rhamnose-containing molecules are integral to fungal cell wall integrity, adhesion, and virulence, yet the pathway for their synthesis is absent in mammals, offering a promising therapeutic window. This technical guide provides a comprehensive overview of the core components of the this compound biosynthesis pathway in pathogenic fungi, detailing the key enzymes, their genetic regulation, and their critical role in fungal pathogenicity. We present available quantitative data, detailed experimental protocols for studying this pathway, and visual diagrams of the key processes to facilitate further research and the development of targeted antifungal agents.

Introduction: The Significance of the this compound Pathway

Rhamnose, a 6-deoxymannose sugar, is a component of various glycoconjugates on the cell surface of many pathogenic fungi, including glycoproteins and exopolysaccharides.[1][2] These molecules play a critical role in host-pathogen interactions, contributing to processes such as adhesion to host cells, biofilm formation, and evasion of the host immune response.[1][3][4] The activated form of rhamnose utilized by fungi is uridine diphosphate-L-rhamnose (UDP-L-rhamnose).[1][2][5][6]

Unlike the multi-enzyme pathways found in bacteria for the synthesis of dTDP-L-rhamnose, pathogenic fungi utilize a streamlined two-step enzymatic pathway to produce UDP-L-rhamnose from UDP-glucose.[1][2][3][5] This pathway has been identified and characterized in several economically and clinically important fungal pathogens, including the rice blast fungus Magnaporthe grisea, the gray mold fungus Botrytis cinerea (also referred to as Botryotinia fuckeliana), the vascular wilt fungus Verticillium dahliae, and the opportunistic human pathogen Candida albicans.[1][7][8][9][10][11]

The essentiality of this pathway for the virulence of these pathogens, coupled with its absence in humans, makes the enzymes of the this compound biosynthesis pathway attractive targets for the development of novel, highly specific antifungal drugs.[3][5]

The Core Biosynthetic Pathway

The synthesis of UDP-L-rhamnose in pathogenic fungi is a two-step process initiated from the precursor UDP-glucose. This pathway is catalyzed by two key enzymes:

-

UDP-glucose-4,6-dehydratase (UGD or DH)

-

UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase/4-reductase (NRS/ER or ER)

The intermediate product of the first reaction, UDP-4-keto-6-deoxy-D-glucose (UDP-KDG), is a transient metabolite that can be toxic to the fungal cell if it accumulates.[8][10][12]

Step 1: Dehydration of UDP-glucose

The first committed step in the pathway is the conversion of UDP-glucose to UDP-4-keto-6-deoxy-D-glucose (UDP-KDG). This reaction is an NAD+-dependent dehydration catalyzed by UDP-glucose-4,6-dehydratase.[1][2][13] In Candida albicans, the gene GAL102 encodes this enzyme.[11][13]

Step 2: Epimerization and Reduction of UDP-KDG

The second and final step involves the conversion of the intermediate UDP-KDG to the final product, UDP-L-rhamnose. This is accomplished by a single bifunctional enzyme, UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase/4-reductase, which catalyzes both the 3,5-epimerization and the NADPH-dependent 4-reduction of the keto-intermediate.[1][2][3][5]

Visualizing the Pathway and Experimental Workflows

To provide a clearer understanding of the this compound biosynthesis pathway and the experimental approaches used to study it, the following diagrams have been generated using the DOT language.

Caption: Fungal UDP-L-Rhamnose Biosynthesis Pathway.

Caption: Workflow for Gene Knockout Studies.

Caption: Workflow for Fungal Virulence Assays.

Role in Pathogenicity and Virulence

The this compound biosynthesis pathway is intrinsically linked to the virulence of several pathogenic fungi. Deletion of the genes encoding the enzymes of this pathway has been shown to have a profound impact on the ability of these fungi to cause disease.

In the plant pathogen Botrytis cinerea, deletion of the gene encoding the second enzyme, NRS/ER (bcer), leads to the accumulation of the toxic intermediate UDP-KDG, resulting in altered hyphal growth, reduced sporulation, and significantly attenuated virulence.[8][9][10] Interestingly, deletion of the first gene, UGD (bcdh), or both genes, which prevents the formation of UDP-KDG, does not have the same detrimental effects on fungal development, highlighting the toxicity of the intermediate.[8]

Similarly, in the vascular wilt pathogen Verticillium dahliae, deletion of the NRS/ER gene results in a complete loss of pathogenicity on tomato and Nicotiana benthamiana plants.[7] The mutant strains are impaired in their ability to colonize the host roots, demonstrating that rhamnose-containing glycans are essential for the initial stages of infection.[7]

In the human pathogen Candida albicans, the UGD homolog encoded by GAL102 is crucial for cell wall integrity and virulence.[11][13] Deletion of GAL102 results in increased sensitivity to antifungal drugs and cell wall stressors.[13] The mutant is also unable to grow in the presence of macrophages and shows reduced virulence in a mouse model of systemic candidiasis.[13]

Quantitative Data Summary

The following tables summarize the available quantitative data related to the this compound biosynthesis pathway in pathogenic fungi.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Fungal Species | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | Reference |

| UDP-glucose-4,6-dehydratase (UGD/DH) | Magnaporthe grisea | UDP-glucose | N/A | N/A | N/A | [2][5] |

| Botrytis cinerea | UDP-glucose | N/A | N/A | N/A | [2][5] | |

| UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase/4-reductase (NRS/ER) | Magnaporthe grisea | UDP-KDG | N/A | N/A | N/A | [2][5] |

| Botrytis cinerea | UDP-KDG | N/A | N/A | N/A | [2][5] |

Note: Specific kinetic values for the enzymes from Magnaporthe grisea and Botrytis cinerea were determined by Martinez et al. (2012) and are located in the supplementary material of that publication, which was not accessible through the conducted literature search.

Table 2: Gene Expression Analysis

| Gene | Fungal Species | Condition | Fold Change in Expression | Reference |

| UGD/DH homolog | Magnaporthe grisea | Spores vs. Mycelia | Upregulated in spores | [2][5] |

| NRS/ER homolog | Magnaporthe grisea | Spores vs. Mycelia | Upregulated in spores | [2][5] |

| UGD/DH homolog | Botrytis cinerea | Conidia vs. Mycelia | Upregulated in conidia | [2][5] |

| NRS/ER homolog | Botrytis cinerea | Conidia vs. Mycelia | Upregulated in conidia | [2][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway in pathogenic fungi.

Cloning, Expression, and Purification of Recombinant Enzymes

Objective: To produce purified enzymes for in vitro characterization and inhibitor screening.

Protocol:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from fungal mycelia or spores using a suitable method (e.g., TRIzol reagent). First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) primers.

-

PCR Amplification and Cloning: The full-length coding sequences of the target genes (UGD and NRS/ER) are amplified from the cDNA by PCR using gene-specific primers. The PCR products are then cloned into an appropriate expression vector (e.g., pET vector with a His-tag) for protein expression in Escherichia coli.

-

Heterologous Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Protein Purification: The bacterial cells are harvested and lysed. The recombinant His-tagged protein is purified from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The purified protein is then dialyzed against a suitable storage buffer. Protein concentration is determined using a standard method like the Bradford assay.

Enzyme Activity Assays

Objective: To determine the kinetic parameters of the purified enzymes.

5.2.1. UDP-glucose-4,6-dehydratase (UGD/DH) Assay:

-

Principle: The activity of UGD is determined by measuring the formation of the product UDP-KDG, which has a characteristic absorbance at 320 nm after treatment with NaOH.

-

Reaction Mixture: A typical reaction mixture contains Tris-HCl buffer (pH 8.0), NAD+, UDP-glucose, and the purified UGD enzyme.

-

Procedure:

-

The reaction is initiated by the addition of the enzyme.

-

The reaction is incubated at the optimal temperature (e.g., 30°C).

-

At various time points, aliquots are taken and the reaction is stopped by the addition of NaOH.

-

The absorbance at 320 nm is measured to quantify the amount of UDP-KDG formed.

-

For kinetic analysis, the initial velocities are determined at varying concentrations of UDP-glucose.

-

5.2.2. UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase/4-reductase (NRS/ER) Assay:

-

Principle: The activity of NRS/ER is monitored by following the oxidation of NADPH to NADP+ at 340 nm.

-

Reaction Mixture: A typical reaction mixture contains Tris-HCl buffer (pH 7.5), NADPH, UDP-KDG (produced enzymatically using UGD), and the purified NRS/ER enzyme.

-

Procedure:

-

The reaction is initiated by the addition of the NRS/ER enzyme.

-

The decrease in absorbance at 340 nm is monitored continuously using a spectrophotometer.

-

For kinetic analysis, the initial velocities are determined at varying concentrations of UDP-KDG.

-

Gene Knockout via Homologous Recombination

Objective: To generate mutant fungal strains lacking the genes for this compound biosynthesis to study their function in vivo.

Protocol:

-

Construction of the Deletion Cassette: A gene replacement cassette is constructed containing a selectable marker gene (e.g., hygromycin B resistance) flanked by DNA sequences homologous to the regions upstream and downstream of the target gene.

-

Fungal Transformation: The deletion cassette is introduced into fungal protoplasts using a method such as polyethylene glycol (PEG)-mediated transformation or Agrobacterium tumefaciens-mediated transformation (ATMT).

-

Selection of Transformants: The transformed protoplasts are plated on a selective medium containing the appropriate antibiotic to select for transformants that have integrated the deletion cassette.

-

Verification of Gene Deletion: Putative knockout mutants are screened by PCR to confirm the replacement of the target gene with the selectable marker. Southern blot analysis is performed to confirm a single integration event. The absence of the target gene transcript in the mutant is confirmed by quantitative reverse transcription PCR (qRT-PCR).

Fungal Virulence Assays

Objective: To assess the impact of the this compound biosynthesis pathway on the pathogenicity of the fungus.

5.4.1. Plant Infection Model (e.g., Botrytis cinerea on bean leaves):

-

Inoculum Preparation: Spore suspensions of the wild-type, knockout mutant, and complemented strains are prepared at a standard concentration.

-

Inoculation: Detached leaves of a susceptible host plant (e.g., bean) are inoculated with droplets of the spore suspensions.

-

Incubation: The inoculated leaves are incubated in a humid chamber to promote infection.

-

Disease Assessment: The size of the necrotic lesions on the leaves is measured at various time points post-inoculation to quantify the virulence of each fungal strain.

5.4.2. Murine Model of Systemic Candidiasis (for Candida albicans):

-

Inoculum Preparation: Yeast cells of the wild-type, knockout mutant, and complemented strains are grown, washed, and resuspended in sterile saline at a defined concentration.

-

Inoculation: Immunocompetent or immunocompromised mice are infected via intravenous injection of the yeast cell suspension into the lateral tail vein.[1][3][7][14]

-

Monitoring: The mice are monitored daily for signs of illness and survival.

-

Fungal Burden Determination: At specific time points post-infection, mice are euthanized, and organs (typically kidneys) are harvested, homogenized, and plated on selective media to determine the number of colony-forming units (CFUs), which reflects the fungal burden in the tissue.

Conclusion and Future Directions

The this compound biosynthesis pathway is a critical determinant of virulence in a number of significant fungal pathogens. The two-step enzymatic process, which is absent in mammals, presents an ideal target for the development of novel antifungal therapies. The accumulation of the toxic intermediate, UDP-KDG, upon inhibition of the second enzyme in the pathway, offers a particularly attractive strategy for drug design.

Future research should focus on:

-

High-throughput screening of small molecule libraries to identify potent and specific inhibitors of the UGD and NRS/ER enzymes.

-

Structural elucidation of the fungal enzymes to facilitate structure-based drug design.

-

Further investigation into the full range of rhamnosylated glycoconjugates in different pathogenic fungi and their precise roles in pathogenesis.

-

Validation of lead compounds in in vivo models of fungal disease.

A deeper understanding of this crucial metabolic pathway will undoubtedly pave the way for the development of a new generation of antifungal agents that are urgently needed to combat the growing threat of drug-resistant fungal infections.

References

- 1. Murine systemic candidiasis model [bio-protocol.org]

- 2. Biosynthesis of UDP-4-keto-6-deoxyglucose and this compound in Pathogenic Fungi Magnaporthe grisea and Botryotinia fuckeliana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Mouse Model of Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of UDP-4-keto-6-deoxyglucose and this compound in pathogenic fungi Magnaporthe grisea and Botryotinia fuckeliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A Mouse Model of Candidiasis | Springer Nature Experiments [experiments.springernature.com]

- 8. Genetic alteration of UDP‐rhamnose metabolism in Botrytis cinerea leads to the accumulation of UDP‐KDG that adversely affects development and pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Genetic alteration of this compound metabolism in Botrytis cinerea leads to the accumulation of UDP-KDG that adversely affects development and pathogenicity. | Semantic Scholar [semanticscholar.org]

- 11. UDP-glucose 4, 6-dehydratase activity plays an important role in maintaining cell wall integrity and virulence of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. UDP-4-Keto-6-Deoxyglucose, a Transient Antifungal Metabolite, Weakens the Fungal Cell Wall Partly by Inhibition of UDP-Galactopyranose Mutase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. UDP-glucose 4, 6-dehydratase Activity Plays an Important Role in Maintaining Cell Wall Integrity and Virulence of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Discovery and Characterization of UDP-L-Rhamnose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, biosynthesis, and characterization of Uridine Diphosphate-L-rhamnose (UDP-L-rhamnose), a crucial nucleotide sugar in the biosynthesis of a wide array of glycoconjugates in plants, fungi, and bacteria. This document details the enzymatic pathways, presents quantitative data for key enzymes, and provides in-depth experimental protocols for researchers in the field.

Discovery and Significance

The journey to understanding UDP-L-rhamnose is rooted in the foundational discovery of nucleotide sugars by Luis F. Leloir in the 1950s, for which he was awarded the Nobel Prize in Chemistry in 1970.[1][2][3][4][5] Leloir's work established that sugars must be "activated" by a nucleotide triphosphate to serve as donors in the biosynthesis of complex carbohydrates.[6][7] This activation renders the sugar's anomeric carbon susceptible to nucleophilic attack, facilitating its transfer. While UDP-glucose was the first of these activated sugars to be identified, subsequent research has unveiled a diverse family of nucleotide sugars, including UDP-L-rhamnose.[3][6]

UDP-L-rhamnose is a key precursor for the incorporation of L-rhamnose into a variety of biomolecules, including:

-

Plant Cell Wall Polysaccharides: L-rhamnose is a fundamental component of pectins, such as rhamnogalacturonan I and rhamnogalacturonan II, which are critical for cell wall structure and integrity.

-

Fungal and Bacterial Cell Surfaces: In many pathogenic fungi and bacteria, rhamnose-containing glycans on the cell surface are involved in host-pathogen interactions, including adhesion and immune evasion.[1][8] The absence of L-rhamnose biosynthesis in mammals makes this pathway an attractive target for the development of novel antimicrobial drugs.

-

Secondary Metabolites: L-rhamnose is a common glycosidic moiety in a wide range of plant secondary metabolites, such as flavonoids and saponins, influencing their solubility, stability, and biological activity.

Biosynthetic Pathways of UDP-L-Rhamnose

The biosynthesis of UDP-L-rhamnose from UDP-D-glucose is a multi-step enzymatic process that varies between prokaryotes and eukaryotes. While bacteria predominantly utilize a thymidine diphosphate (TDP) linked pathway to produce the analogous dTDP-L-rhamnose, plants and fungi employ a UDP-linked pathway.

Eukaryotic Pathway: Plants and Fungi

In plants and fungi, the synthesis of UDP-L-rhamnose from UDP-D-glucose is catalyzed by one or two key enzymes.

-

UDP-glucose 4,6-dehydratase (UGD): This enzyme initiates the pathway by converting UDP-D-glucose to UDP-4-keto-6-deoxy-D-glucose.[8]

-

UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase/4-reductase (UGER) or Rhamnose Synthase (RHM): Following the initial dehydration, a bifunctional or trifunctional enzyme catalyzes the subsequent epimerization and reduction steps to yield UDP-L-rhamnose. In some organisms, these activities reside on a single polypeptide chain.[1][8]

The overall reaction scheme is as follows:

-

UDP-D-glucose → UDP-4-keto-6-deoxy-D-glucose + H₂O (catalyzed by UDP-glucose 4,6-dehydratase)

-

UDP-4-keto-6-deoxy-D-glucose → UDP-4-keto-L-rhamnose (catalyzed by 3,5-epimerase activity)

-

UDP-4-keto-L-rhamnose + NADPH → UDP-L-rhamnose + NADP⁺ (catalyzed by 4-reductase activity)

References

- 1. Biosynthesis of UDP-4-keto-6-deoxyglucose and UDP-rhamnose in Pathogenic Fungi Magnaporthe grisea and Botryotinia fuckeliana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The high‐resolution structure of a UDP‐L‐rhamnose synthase from Acanthamoeba polyphaga Mimivirus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of UDP-4-keto-6-deoxyglucose and this compound in pathogenic fungi Magnaporthe grisea and Botryotinia fuckeliana - PubMed [pubmed.ncbi.nlm.nih.gov]

The Orchestration of UDP-Rhamnose Synthesis in Arabidopsis thaliana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-rhamnose is a critical monosaccharide in the plant kingdom, forming an integral component of the primary cell wall pectic polysaccharides, particularly rhamnogalacturonan I (RG-I) and rhamnogalacturonan II (RG-II). The biosynthesis of the activated form of this sugar, UDP-L-rhamnose, is a key metabolic process in plants. In the model organism Arabidopsis thaliana, this synthesis is predominantly managed by a family of trifunctional enzymes known as UDP-rhamnose synthases (RHM). This technical guide provides an in-depth exploration of the enzymatic mechanism of these synthases, details the kinetic parameters of the key enzymes, outlines experimental protocols for their characterization, and presents a novel regulatory mechanism involving the formation of biomolecular condensates.

The Core Mechanism: A Trifunctional Enzymatic Cascade

The conversion of UDP-D-glucose to UDP-L-rhamnose in Arabidopsis thaliana is a three-step process catalyzed by a single polypeptide with multiple domains. The primary enzymes responsible for this pathway are RHAMNOSE BIOSYNTHESIS 1 (RHM1), RHM2, and RHM3.[1] These enzymes are trifunctional, harboring the catalytic activities for the entire pathway.[2][3] In contrast, bacteria require three separate enzymes to accomplish this conversion.[3][4]

The reaction sequence is as follows:

-

Dehydration: The process initiates with the NAD+-dependent oxidation of UDP-D-glucose at the C4' position, followed by the elimination of water from C5' and C6', yielding UDP-4-keto-6-deoxy-D-glucose. This step is catalyzed by the UDP-glucose 4,6-dehydratase domain.

-

Epimerization: The intermediate, UDP-4-keto-6-deoxy-D-glucose, then undergoes a double epimerization at C3' and C5'. This reaction is catalyzed by the UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase domain and results in the formation of UDP-4-keto-L-rhamnose.

-

Reduction: Finally, the UDP-4-keto-L-rhamnose is reduced by NADPH at the C4' position to produce the final product, UDP-β-L-rhamnose. This step is carried out by the UDP-4-keto-L-rhamnose reductase domain.[3]

Interestingly, research has shown that a single plant enzyme can possess both the 3,5-epimerase and 4-keto reductase activities.[4]

The Key Players: RHM Isoforms in Arabidopsis

Arabidopsis thaliana possesses three main isoforms of this compound synthase: RHM1, RHM2 (also known as MUCILAGE-MODIFIED 4 or MUM4), and RHM3.[1][5] While biochemically redundant, they exhibit differential expression patterns across tissues and developmental stages.[1][5]

-

RHM1: This is the most abundantly and ubiquitously expressed isoform.[5] It plays a significant role in overall plant development, and rhm1 mutants exhibit morphological defects such as twisted roots and petals.[5] RHM1 is involved in providing this compound for the glycosylation of flavonols.[6]

-

RHM2/MUM4: This isoform is primarily expressed in the seed coat during mucilage production.[5] Consequently, rhm2 mutants show defects in seed mucilage synthesis.[5]

-

RHM3: The function and expression of RHM3 are less characterized compared to RHM1 and RHM2.[5]

Quantitative Data on Enzyme Kinetics

The following table summarizes the available kinetic and operational parameters for the enzymes involved in this compound synthesis in Arabidopsis thaliana.

| Enzyme/Domain | Parameter | Value | Substrate | Conditions | Reference |

| AtRHM2 | kcat | 2860 sec-1 | UDP-glucose | - | [3] |

| Bifunctional 3,5-Epimerase/4-Keto Reductase | Apparent Km | 90 µM | NADPH | pH 5.5-7.5, 30°C | [4] |

| Bifunctional 3,5-Epimerase/4-Keto Reductase | Apparent Km | 16.9 µM | dTDP-4-keto-6-deoxy-Glc | pH 5.5-7.5, 30°C | [4] |

| AtRHM2 | Optimum pH | 7.5 | - | - | [3] |

| AtRHM2 | Optimum Temperature | 35°C | - | - | [3] |

A Novel Regulatory Layer: Rhamnosome Formation

Recent groundbreaking research has unveiled a novel mechanism for the regulation of this compound synthesis involving biomolecular condensates.[7][8][9] The RHM1 enzyme has been shown to be sufficient to form enzymatically active condensates, which have been termed "rhamnosomes".[7][8][9]

The formation of these rhamnosomes is not merely a localization phenomenon but is essential for the synthesis of this compound and for normal organ development.[7][8] Mutants of RHM1 that are unable to form these bodies fail to synthesize this compound.[10] This indicates that the condensation of RHM1 is directly linked to its enzymatic activity.[5] This discovery points to a sophisticated level of metabolic regulation where the spatial organization of enzymes into phase-separated compartments drives metabolic flux.

Another enzyme in the rhamnose synthesis pathway, UER1, which contains only the epimerase-reductase domain, requires the formation of RHM1 bodies to function, further highlighting the critical role of these condensates.[5][10]

Visualizing the Process

This compound Biosynthetic Pathway

References

- 1. Plant Biology 2023 Annual Meeting [plantbiologyaspb.eventscribe.net]

- 2. uniprot.org [uniprot.org]

- 3. uniprot.org [uniprot.org]

- 4. A Bifunctional 3,5-Epimerase/4-Keto Reductase for Nucleotide-Rhamnose Synthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. RHM1 rhamnose biosynthesis 1 [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. Arabidopsis thaliana RHAMNOSE 1 condensate formation drives this compound synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Arabidopsis thaliana RHAMNOSE 1 condensate formation drives this compound synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. condensates.com [condensates.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Enzymatic Conversion of UDP-Glucose to UDP-Rhamnose

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Uridine diphosphate L-rhamnose (UDP-rhamnose) is a critical activated sugar nucleotide required for the biosynthesis of a wide array of glycoconjugates, including structural polysaccharides in the cell walls of plants and fungi, as well as various secondary metabolites.[1][2] Unlike the well-characterized bacterial pathway that synthesizes dTDP-L-rhamnose, the this compound pathway, which starts from UDP-glucose, is predominantly found in plants, fungi, and some large viruses.[1][3][4] This distinction makes the enzymes of this pathway potential targets for novel antimicrobial and antifungal agents, as this metabolic route is absent in mammals.[1][5] This guide provides a comprehensive technical overview of the enzymes involved in the conversion of UDP-glucose to this compound, detailing the catalytic steps, kinetic properties, and the experimental protocols used for their characterization.

The Biosynthetic Pathway from UDP-Glucose to this compound

The conversion of UDP-α-D-glucose to UDP-β-L-rhamnose is a multi-step process involving an oxidation, an epimerization, and a reduction reaction. The organization of the enzymes catalyzing these steps varies across different organisms.

Enzymatic Steps

The pathway consists of three core chemical transformations:

-

Dehydration: The pathway initiates with the NAD⁺-dependent dehydration of UDP-glucose at the C4 and C6 positions, yielding the intermediate UDP-4-keto-6-deoxy-D-glucose. This reaction is catalyzed by UDP-glucose 4,6-dehydratase (EC 4.2.1.76).[6][7]

-

Epimerization: A double epimerization occurs at the C3 and C5 positions of the hexose ring of the keto-intermediate. This step is catalyzed by UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase .

-

Reduction: The final step is the NADPH-dependent reduction of the C4 keto group to a hydroxyl group, forming the final product, UDP-L-rhamnose. This is catalyzed by UDP-4-keto-L-rhamnose 4-reductase .

Pathway Variations in Different Organisms

The enzymatic machinery for this conversion displays notable evolutionary diversity:

-

In Fungi: Pathogenic fungi such as Magnaporthe grisea and Botryotinia fuckeliana utilize a two-enzyme system. The first step is performed by a standalone UDP-glucose 4,6-dehydratase. The subsequent epimerization and reduction steps are catalyzed by a single bifunctional UDP-4-keto-6-deoxyglucose-3,5-epimerase/4-reductase enzyme.[5][6][8]

-

In Plants: Plants like Arabidopsis thaliana have evolved highly efficient single-polypeptide enzymes. These can be bifunctional, with a 3,5-epimerase/4-keto reductase (NRS/ER) acting on the product of a separate dehydratase.[9] More commonly, plants possess large, trifunctional enzymes known as Rhamnose Synthases (e.g., AtRHM1, AtRHM2) that catalyze all three steps—dehydration, epimerization, and reduction—sequentially.[3][10][11] The dehydratase activity resides in the N-terminal domain, while the epimerase and reductase activities are located in the C-terminal region.[10]

-

In Viruses: Giant viruses, such as the Mimivirus, also encode enzymes for this pathway, typically employing a two-enzyme system similar to fungi, with a distinct dehydratase (R141) and a bifunctional epimerase/reductase (L780).[3][12]

References

- 1. portlandpress.com [portlandpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Biosynthesis of UDP-4-keto-6-deoxyglucose and this compound in pathogenic fungi Magnaporthe grisea and Botryotinia fuckeliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of UDP-4-keto-6-deoxyglucose and this compound in Pathogenic Fungi Magnaporthe grisea and Botryotinia fuckeliana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. UDP-glucose 4,6-dehydratase - Wikipedia [en.wikipedia.org]

- 8. Biosynthesis of UDP-4-keto-6-deoxyglucose and this compound in Pathogenic Fungi Magnaporthe grisea and Botryotinia fuckeliana* | Semantic Scholar [semanticscholar.org]

- 9. A Bifunctional 3,5-Epimerase/4-Keto Reductase for Nucleotide-Rhamnose Synthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. uniprot.org [uniprot.org]

- 12. The high‐resolution structure of a UDP‐L‐rhamnose synthase from Acanthamoeba polyphaga Mimivirus - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of UDP-Rhamnose in Flavonoid Glycosylation: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The glycosylation of flavonoids, a key mechanism for enhancing their structural diversity and biological activity, is a critical area of study in plant biology and drug development. Among the various sugar donors, uridine diphosphate-L-rhamnose (UDP-rhamnose) plays a crucial role in a specific type of glycosylation known as rhamnosylation. This process significantly impacts the physicochemical properties of flavonoids, including their solubility, stability, and bioavailability, thereby modulating their therapeutic potential. This technical guide provides a comprehensive overview of the biosynthesis of this compound, the enzymatic transfer of rhamnose to flavonoids, and the functional implications of this modification. Detailed experimental protocols and quantitative data are presented to facilitate further research in this dynamic field.

The Significance of Flavonoid Rhamnosylation

Flavonoid glycosides are the predominant forms of flavonoids found in plants. The attachment of sugar moieties, such as rhamnose, alters their chemical properties, which in turn influences their biological functions. Rhamnosylation can:

-

Enhance Solubility and Stability: The addition of the polar rhamnose sugar increases the water solubility of otherwise hydrophobic flavonoid aglycones, facilitating their transport and storage within plant cells and improving their bioavailability in humans.[1][2]

-

Modulate Bioactivity: While glycosylation can sometimes decrease the antioxidant activity of flavonoids, specific rhamnosides have been shown to possess enhanced or novel biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[3] Rhamnosylated flavonoids can be considered "pro-drugs" that release the active aglycone in the gastrointestinal tract.[1]

-

Influence Plant Physiology: Rhamnosylated flavonoids are involved in crucial plant processes, including UV protection, defense against pathogens, and the regulation of hormone transport, such as auxin.[4][5]

Biosynthesis of the Rhamnose Donor: UDP-L-Rhamnose

In plants, the sole donor for rhamnosylation is UDP-L-rhamnose.[6][7] Its biosynthesis is a multi-step enzymatic process that starts from UDP-D-glucose.

The key enzymes in this pathway are the UDP-L-rhamnose synthases (RHS), also known as RHAMNOSE BIOSYNTHESIS (RHM) enzymes in Arabidopsis thaliana.[5][8] In many plants, a single multifunctional enzyme catalyzes the entire conversion of UDP-D-glucose to UDP-L-rhamnose.[9][10] This enzyme possesses three distinct catalytic activities: UDP-D-glucose 4,6-dehydratase, UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase, and UDP-4-keto-L-rhamnose 4-reductase.[5]

dot

Caption: Biosynthesis of UDP-L-Rhamnose from UDP-D-Glucose.

The Catalytic Heart: Flavonoid Rhamnosyltransferases

The transfer of the rhamnosyl moiety from this compound to a flavonoid acceptor molecule is catalyzed by a specific class of UDP-glycosyltransferases (UGTs) known as flavonoid rhamnosyltransferases (EC 2.4.1.159).[11] These enzymes exhibit high regio- and substrate specificity, determining which hydroxyl group on the flavonoid backbone is rhamnosylated.

The general reaction is as follows: UDP-L-rhamnose + Flavonoid Aglycone/Glycoside → UDP + Rhamnosylated Flavonoid

dot

Caption: Enzymatic Rhamnosylation of Flavonoids.

Structural studies of flavonoid rhamnosyltransferases have revealed key amino acid residues that determine the specificity for the this compound donor and the flavonoid acceptor. For instance, in UGT89C1 from Arabidopsis thaliana, specific residues in the C-terminal domain are crucial for recognizing this compound.[12][13]

Quantitative Insights: Enzyme Kinetics

The efficiency of flavonoid rhamnosylation can be quantified by determining the kinetic parameters of the responsible rhamnosyltransferases. This data is essential for understanding the substrate preferences of these enzymes and for their application in synthetic biology.

| Enzyme | Source Organism | Flavonoid Substrate | Km (µM) | Vmax or kcat | Reference |

| MrUGT78R1 | Morella rubra | Myricetin | 25.3 ± 2.1 | 15.2 ± 0.4 (10³ s⁻¹) | [14] |

| Quercetin | 22.1 ± 1.8 | 10.8 ± 0.3 (10³ s⁻¹) | [14] | ||

| Kaempferol | 28.9 ± 2.5 | 8.9 ± 0.2 (10³ s⁻¹) | [14] | ||

| MrUGT78R2 | Morella rubra | Myricetin | 30.1 ± 2.9 | 12.5 ± 0.5 (10³ s⁻¹) | [14] |

| Quercetin | 25.8 ± 2.2 | 18.9 ± 0.6 (10³ s⁻¹) | [14] | ||

| Kaempferol | 33.4 ± 3.1 | 11.3 ± 0.4 (10³ s⁻¹) | [14] | ||

| AtUGT78D1 | Arabidopsis thaliana | Isorhamnetin | 181 | 0.646 U/mg | [15] |

Signaling Pathways and Functional Roles

Rhamnosylated flavonoids are not merely structural variants but also active participants in plant signaling pathways. A prominent example is their role in the regulation of polar auxin transport.

Regulation of Auxin Transport

Flavonols, a major class of flavonoids, are considered negative regulators of auxin transport.[5] Specific rhamnosylated flavonols have been shown to modulate the activity of auxin efflux carriers, such as PIN-FORMED (PIN) proteins and ATP-binding cassette (ABC) transporters of the B subfamily (ABCBs).[5][16] For example, kaempferol-3-O-rhamnoside-7-O-rhamnoside has been identified as an endogenous inhibitor of polar auxin transport in Arabidopsis shoots.[17] The accumulation of certain rhamnosylated flavonols can lead to developmental changes, such as altered root architecture and leaf shape, by influencing auxin gradients within the plant.[18]

dot

Caption: Regulation of Auxin Transport by Rhamnosylated Flavonoids.

Role in Plant Defense

Flavonoids, in general, play a significant role in plant defense against pathogens and herbivores. Rhamnosylation can influence the antimicrobial and insecticidal properties of these compounds. While specific signaling pathways involving rhamnosylated flavonoids in plant defense are still being elucidated, it is known that flavonoids can act as signaling molecules in plant-microbe interactions and contribute to the plant's defense arsenal.[3][19]

Experimental Protocols

Heterologous Expression and Purification of Flavonoid Rhamnosyltransferases

dot

Caption: Workflow for Recombinant Rhamnosyltransferase Production.

Protocol:

-

Gene Amplification and Cloning: Amplify the full-length coding sequence of the target rhamnosyltransferase gene from cDNA using PCR with primers containing appropriate restriction sites. Ligate the PCR product into a suitable expression vector, such as pET-28a(+) or pGEX, which often include affinity tags (e.g., His-tag, GST-tag) for purification.

-

Transformation: Transform the expression construct into a suitable E. coli expression strain, such as BL21(DE3).

-

Protein Expression: Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 16-25°C) for several hours or overnight.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication or using a French press.

-

Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins). Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) and elute the protein with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

-

Verification: Analyze the purified protein by SDS-PAGE to confirm its size and purity. Dialyze the purified protein against a storage buffer and store at -80°C.[1][8][20]

In Vitro Rhamnosyltransferase Activity Assay

Reaction Mixture (100 µL total volume):

-

50 mM Potassium phosphate buffer (pH 7.0)

-

150 µM Flavonoid substrate (dissolved in DMSO, final DMSO concentration <5%)

-

500 µM UDP-L-rhamnose

-

1-5 µg Purified rhamnosyltransferase enzyme

Procedure:

-

Combine the buffer, flavonoid substrate, and this compound in a microcentrifuge tube.

-

Pre-incubate the mixture at 30°C for 2 minutes.

-

Initiate the reaction by adding the purified enzyme.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume (100 µL) of ice-cold methanol or 1% (v/v) trifluoroacetic acid.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC or LC-MS to quantify the product formation.[21]

HPLC Analysis of Rhamnosylated Flavonoids

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of two solvents is typically used:

-

Solvent A: Water with 0.1% formic acid or acetic acid.

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.

-

-

Gradient: A typical gradient might be from 10% B to 90% B over 30-40 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at the maximum absorbance wavelength of the specific flavonoids being analyzed (typically between 254 nm and 370 nm).

Procedure:

-

Inject 10-20 µL of the reaction supernatant (from the enzyme assay) or a prepared plant extract onto the HPLC column.

-

Run the gradient program to separate the flavonoid aglycone, the rhamnosylated product, and other components.

-

Identify the product peak by comparing its retention time to an authentic standard (if available) or by collecting the peak and confirming its identity by LC-MS.

-

Quantify the product by integrating the peak area and comparing it to a standard curve generated with a known concentration of the product or a related standard.[6][22][23]

LC-MS/MS for Structural Elucidation

Instrumentation:

-

A liquid chromatography system coupled to a mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap).

Procedure:

-

Separate the components of the sample using HPLC as described above.

-

Introduce the eluent into the mass spectrometer.

-

Acquire mass spectra in both positive and negative ion modes. The molecular ion ([M+H]⁺ or [M-H]⁻) will provide the molecular weight of the product.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion of the product. The fragmentation pattern will provide structural information. A characteristic loss of 146 Da corresponds to the loss of a rhamnose moiety.

-

Compare the fragmentation pattern to that of known flavonoid glycosides to confirm the structure of the rhamnosylated product.[2][7][24][25]

Conclusion and Future Perspectives

This compound-dependent glycosylation is a vital process that significantly expands the chemical diversity and biological functions of flavonoids. The continued identification and characterization of novel flavonoid rhamnosyltransferases from various plant species will provide a valuable toolkit for the chemoenzymatic synthesis of new flavonoid derivatives with improved therapeutic properties. Further research into the precise molecular mechanisms by which rhamnosylated flavonoids regulate signaling pathways will deepen our understanding of plant physiology and may reveal new targets for drug development. The methodologies outlined in this guide provide a solid foundation for researchers to explore the fascinating world of flavonoid rhamnosylation.

References

- 1. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 7-Rhamnosylated Flavonols Modulate Homeostasis of the Plant Hormone Auxin and Affect Plant Development. [sonar.ch]

- 5. 7-Rhamnosylated Flavonols Modulate Homeostasis of the Plant Hormone Auxin and Affect Plant Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]

- 8. iba-lifesciences.com [iba-lifesciences.com]

- 9. Structural characterization of flavonoid glycosides by multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Flavonol-3-O-glucoside L-rhamnosyltransferase - Wikipedia [en.wikipedia.org]

- 12. Flavonols modulate plant development, signaling, and stress responses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. embopress.org [embopress.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Flavonoids as Important Molecules of Plant Interactions with the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Heterologous protein expression in E. coli [protocols.io]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. longdom.org [longdom.org]

- 23. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 24. researchgate.net [researchgate.net]

- 25. Detection, Identification and Structural Elucidation of Flavonoids using Liquid Chromatography Coupled to Mass Spectrometry | Bentham Science [eurekaselect.com]

Biochemical Properties of UDP-D-Glucose 4,6-Dehydratase in Trichomonas vaginalis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Trichomonas vaginalis, the etiological agent of trichomoniasis, relies on a complex cell surface lipoglycan (TvLG) for its parasitic interaction with host tissues. L-rhamnose is a critical monosaccharide component of TvLG, and its biosynthesis is essential for the parasite's virulence. The initial and rate-limiting step in the L-rhamnose biosynthetic pathway is catalyzed by UDP-D-glucose 4,6-dehydratase (TvUGD, EC 4.2.1.76). This enzyme facilitates the conversion of UDP-D-glucose to UDP-4-keto-6-deoxy-D-glucose. The unique characteristics of the L-rhamnose pathway in T. vaginalis, which exhibits features of both prokaryotic and eukaryotic systems, position TvUGD as a promising target for novel anti-trichomonal therapeutics. This document provides a comprehensive overview of the biochemical properties, kinetic parameters, and experimental protocols related to TvUGD.

Introduction

Trichomonas vaginalis is a flagellated protozoan parasite responsible for the most common non-viral sexually transmitted infection worldwide.[1] The parasite's adhesion to host epithelial cells is mediated by its surface lipoglycan (TvLG), of which L-rhamnose is a major constituent, comprising up to 40% of its monosaccharides.[1][2] The biosynthesis of L-rhamnose is therefore a crucial pathway for the parasite's survival and pathogenicity. The enzyme UDP-D-glucose 4,6-dehydratase (TvUGD) catalyzes the first committed step in this pathway, making it a key focus for understanding the parasite's metabolism and for the development of targeted inhibitors.[1][2] This guide details the current knowledge of the biochemical and structural properties of TvUGD.

Enzymatic Reaction and Substrate Specificity

TvUGD catalyzes the dehydration of UDP-D-glucose to form UDP-4-keto-6-deoxy-D-glucose, as depicted in the following reaction:

UDP-D-glucose ⇌ UDP-4-dehydro-6-deoxy-D-glucose + H₂O [3]

The enzyme demonstrates a strong preference for UDP-D-glucose as a substrate over dTDP-D-glucose.[1][2] This substrate specificity is a key characteristic that distinguishes the T. vaginalis pathway. The higher affinity for the UDP-bound substrate is proposed to be mediated by the differential recognition of the ribose moiety of the nucleotide compared to the deoxyribose.[1][2]

Quantitative Data

The kinetic parameters of recombinant TvUGD have been determined for both UDP-D-glucose and dTDP-D-glucose, highlighting the enzyme's substrate preference. The enzyme's activity is also influenced by pH and temperature.

Table 1: Kinetic Parameters of T. vaginalis UDP-D-glucose 4,6-dehydratase

| Substrate | Kcat (s⁻¹) | Km (µM) | Kcat/Km (M⁻¹s⁻¹) |

| UDP-D-glucose | 0.83 ± 0.04 | 59 ± 5 | 1.4 x 10⁴ |

| dTDP-D-glucose | 0.010 ± 0.001 | 110 ± 20 | 90 |

Data sourced from Gaglianone et al., 2022.[1][2]

Table 2: Biochemical Characteristics of T. vaginalis UDP-D-glucose 4,6-dehydratase

| Parameter | Value |

| Optimal pH | 8.5 - 9.0 |

| Temperature Stability | Stable up to 30°C |

Data sourced from Gaglianone et al., 2022.[4]

Structural Properties

A three-dimensional structural model of TvUGD has been generated using AlphaFold2.[2] The model suggests that the enzyme adopts a homodimeric conformation, which is consistent with other characterized UDP-D-glucose 4,6-dehydratases. The position of the UDP moiety in the active site was inferred by superposition with the structure of dTDP-D-glucose 4,6-dehydratase from Acanthamoeba polyphaga mimivirus.[2] This structural information provides a basis for understanding the enzyme's mechanism and for the rational design of inhibitors.

L-Rhamnose Biosynthetic Pathway in T. vaginalis

The proposed biosynthetic pathway for L-rhamnose in T. vaginalis is initiated by TvUGD. This pathway is notable for having characteristics that are intermediate between typical eukaryotic and prokaryotic pathways. While it preferentially uses a UDP-linked sugar like eukaryotes, it appears to require separate enzymes for the subsequent epimerization and reduction steps, a feature more commonly observed in bacteria.[1][2]

Caption: Proposed L-Rhamnose Biosynthetic Pathway in T. vaginalis.

Experimental Protocols

The following protocols are based on the methodologies described by Gaglianone et al., 2022.[2]

Recombinant Protein Expression and Purification

This workflow outlines the key steps for obtaining purified recombinant TvUGD.

Caption: Experimental Workflow for Recombinant TvUGD Production.

Detailed Steps:

-

Gene Cloning: The coding sequence for TvUGD (TVAG_414560) is amplified from a T. vaginalis cDNA library using specific primers. The amplified product is then cloned into the pET-28a(+) expression vector, which adds an N-terminal His-tag.

-

Protein Expression: The resulting plasmid is transformed into E. coli BL21(DE3) cells. The cells are grown in LB medium containing kanamycin at 37°C until an OD₆₀₀ of 0.6-0.8 is reached. Protein expression is induced with 0.5 mM IPTG, and the culture is incubated overnight at 20°C.

-

Protein Purification:

-

Cells are harvested by centrifugation and resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

Lysis is performed by sonication on ice.

-

The lysate is clarified by centrifugation to remove cell debris.

-

The supernatant containing the His-tagged TvUGD is loaded onto a Ni-NTA affinity column.

-

The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM).

-

The recombinant protein is eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM).

-

The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT) and stored at 4°C.

-

Enzyme Activity Assay

The activity of UDP-D-glucose 4,6-dehydratase can be determined by measuring the formation of the product, UDP-4-keto-6-deoxy-D-glucose, which absorbs light at 340 nm after treatment with NaOH.

Reaction Mixture:

-

50 mM Tris-HCl, pH 8.8

-

1 mM NAD⁺

-

200 µM UDP-D-glucose (or other substrate)

-

Purified TvUGD enzyme

Procedure:

-

The reaction is initiated by the addition of the enzyme to the reaction mixture.

-

The reaction is incubated at 25°C for a defined period (e.g., 10 minutes).

-

The reaction is stopped by the addition of NaOH to a final concentration of 0.1 M.

-

The mixture is incubated at 37°C for 15 minutes to allow for the formation of the chromophore.

-

The absorbance is measured at 340 nm.

-

The concentration of the product is calculated using an extinction coefficient of 5200 M⁻¹cm⁻¹.

Potential as a Drug Target and Future Directions

The L-rhamnose biosynthetic pathway is absent in humans, making the enzymes in this pathway, including TvUGD, attractive targets for the development of selective inhibitors against T. vaginalis.[1][2] While specific inhibitors for TvUGD have not yet been reported, the availability of a recombinant enzyme and a reliable activity assay provides the necessary tools for high-throughput screening of compound libraries. Future research should focus on the identification and characterization of potent and selective inhibitors of TvUGD. Such compounds could lead to the development of novel anti-trichomonal drugs with a new mechanism of action, which is particularly important given the emergence of resistance to current therapies.

Conclusion

UDP-D-glucose 4,6-dehydratase from Trichomonas vaginalis is a key enzyme in a metabolic pathway essential for the parasite's virulence. Its distinct substrate preference and the unique nature of the L-rhamnose biosynthetic pathway in this organism underscore its potential as a therapeutic target. The detailed biochemical data and experimental protocols presented in this guide provide a solid foundation for further research aimed at exploiting this enzyme for the development of new treatments for trichomoniasis.

References

- 1. The L-Rhamnose Biosynthetic Pathway in Trichomonas vaginalis: Identification and Characterization of UDP-D-Glucose 4,6-dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. UDP-glucose 4, 6-dehydratase Activity Plays an Important Role in Maintaining Cell Wall Integrity and Virulence of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The L-Rhamnose Biosynthetic Pathway in Trichomonas vaginalis: Identification and Characterization of UDP-D-Glucose 4,6-dehydratase - PMC [pmc.ncbi.nlm.nih.gov]

Regulation of UDP-Rhamnose Synthesis During Plant Development: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Uridine diphosphate L-rhamnose (UDP-rhamnose) is a crucial nucleotide sugar in plants, serving as the activated donor of L-rhamnose for the biosynthesis of essential cell wall polysaccharides and the glycosylation of various secondary metabolites. The precise regulation of its synthesis is vital for normal plant growth and development. This technical guide provides a comprehensive overview of the current understanding of the regulation of this compound synthesis in plants, with a focus on the model organism Arabidopsis thaliana. It covers the biosynthetic pathway, key enzymes, regulatory mechanisms at the transcriptional, post-translational, and subcellular levels, and the metabolic flux of this compound into different biosynthetic pathways.

The this compound Biosynthetic Pathway

In plants, this compound is synthesized from UDP-glucose in the cytoplasm through a series of enzymatic reactions.[1][2] The pathway involves three key enzymatic activities: UDP-glucose 4,6-dehydratase, UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase, and UDP-4-keto-L-rhamnose 4-keto-reductase.[3] In Arabidopsis, these activities are primarily carried out by a family of multifunctional enzymes called RHAMNOSE SYNTHASES (RHMs).[2]

Key Enzymes in this compound Biosynthesis

Arabidopsis thaliana possesses three functional RHM enzymes, RHM1, RHM2, and RHM3, which are biochemically redundant but exhibit distinct expression patterns across different tissues and developmental stages.[2]

-

RHM1 (RHAMNOSE BIOSYNTHESIS 1): The most ubiquitously and abundantly expressed RHM enzyme, playing a major role in providing this compound for both cell wall biosynthesis and flavonol glycosylation.[3][4]

-

RHM2/MUM4 (MUCILAGE-MODIFIED 4): Primarily expressed in the seed coat and is essential for the synthesis of the rhamnogalacturonan-I (RG-I) component of seed mucilage.[3]

-

RHM3: Less characterized, with its specific roles in plant development yet to be fully elucidated.[3]

Another key enzyme in this pathway is:

-

UER1 (UDP-4-KETO-6-DEOXY-D-GLUCOSE-3,5-EPIMERASE-4-REDUCTASE 1): This enzyme contains only the epimerase-reductase domain and is dependent on the intermediate produced by RHM1, UDP-4-keto-6-deoxy-D-glucose, to synthesize this compound.[3]

Diagram of the this compound Biosynthesis Pathway

References

The Critical Role of UDP-Rhamnose in Microbial Pathogenesis and Virulence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary